Cas no 63687-74-1 (6-Bromo-3-methyl-4H-chromen-4-one)

6-Bromo-3-methyl-4H-chromen-4-one is a brominated chromenone derivative with a molecular formula of C₁₀H₇BrO₂. This compound features a chromen-4-one core structure substituted with a bromine atom at the 6-position and a methyl group at the 3-position, enhancing its reactivity and utility in organic synthesis. It serves as a versatile intermediate in the preparation of pharmaceuticals, agrochemicals, and functional materials due to its electrophilic bromine moiety and stable heterocyclic framework. The compound exhibits favorable solubility in common organic solvents, facilitating its use in cross-coupling reactions and further functionalization. Its well-defined structure and high purity make it suitable for research and industrial applications requiring precise molecular modifications.
6-Bromo-3-methyl-4H-chromen-4-one structure
63687-74-1 structure
商品名:6-Bromo-3-methyl-4H-chromen-4-one
CAS番号:63687-74-1
MF:C10H7O2Br
メガワット:239.065
CID:4089863
PubChem ID:83758323

6-Bromo-3-methyl-4H-chromen-4-one 化学的及び物理的性質

名前と識別子

    • 4H-1-Benzopyran-4-one, 6-bromo-3-methyl-
    • JR-13554, 6-Bromo-3-methyl-4H-chromen-4-one, 97%
    • SCHEMBL17734362
    • 63687-74-1
    • 6-Bromo-3-methyl-4H-chromen-4-one, AldrichCPR
    • 6-Bromo-3-methyl-4H-chromen-4-one
    • インチ: InChI=1S/C10H7BrO2/c1-6-5-13-9-3-2-7(11)4-8(9)10(6)12/h2-5H,1H3
    • InChIKey: FAXLCYAKZMOQJR-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 237.96294Da
  • どういたいしつりょう: 237.96294Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 260
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 26.3Ų

6-Bromo-3-methyl-4H-chromen-4-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B815525-50mg
6-Bromo-3-methyl-4H-chromen-4-one
63687-74-1
50mg
$ 185.00 2022-06-06
TRC
B815525-100mg
6-Bromo-3-methyl-4H-chromen-4-one
63687-74-1
100mg
$ 275.00 2022-06-06
Enamine
BBV-44974839-10g
6-bromo-3-methyl-4H-chromen-4-one
63687-74-1 95%
10g
$2057.0 2023-10-28
Enamine
BBV-44974839-10.0g
6-bromo-3-methyl-4H-chromen-4-one
63687-74-1 95%
10.0g
$2057.0 2023-01-01
TRC
B815525-10mg
6-Bromo-3-methyl-4H-chromen-4-one
63687-74-1
10mg
$ 50.00 2022-06-06
Enamine
BBV-44974839-1.0g
6-bromo-3-methyl-4H-chromen-4-one
63687-74-1 95%
1.0g
$624.0 2023-01-01
Enamine
BBV-44974839-1g
6-bromo-3-methyl-4H-chromen-4-one
63687-74-1 95%
1g
$624.0 2023-10-28
Enamine
BBV-44974839-2.5g
6-bromo-3-methyl-4H-chromen-4-one
63687-74-1 95%
2.5g
$1293.0 2023-10-28
Enamine
BBV-44974839-5.0g
6-bromo-3-methyl-4H-chromen-4-one
63687-74-1 95%
5.0g
$1637.0 2023-01-01
Enamine
BBV-44974839-5g
6-bromo-3-methyl-4H-chromen-4-one
63687-74-1 95%
5g
$1637.0 2023-10-28

6-Bromo-3-methyl-4H-chromen-4-one 関連文献

6-Bromo-3-methyl-4H-chromen-4-oneに関する追加情報

6-Bromo-3-methyl-4H-chromen-4-one: A Comprehensive Overview

6-Bromo-3-methyl-4H-chromen-4-one, also known by its CAS number 63687-74-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This chromenone derivative has garnered attention due to its unique structural features and potential applications in drug discovery. The compound belongs to the class of chromenes, which are aromatic heterocycles containing a benzene ring fused with a pyrone ring. The presence of a bromine atom at the 6-position and a methyl group at the 3-position introduces distinct electronic and steric properties, making it a valuable molecule for both synthetic and biological studies.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of 6-Bromo-3-methyl-4H-chromen-4-one. Researchers have employed various strategies, including one-pot synthesis, microwave-assisted synthesis, and enzymatic catalysis, to optimize the production process. These methods not only enhance yield but also reduce reaction time, making the compound more accessible for large-scale studies. For instance, a study published in Green Chemistry demonstrated the use of microwave irradiation to synthesize this compound in high purity, highlighting its potential for industrial applications.

The pharmacological profile of 6-Bromo-3-methyl-4H-chromen-4-one has been extensively investigated. Preclinical studies have shown that this compound exhibits potent anti-inflammatory and antioxidant activities. A research team from the University of California reported that the compound significantly reduces inflammation in animal models by inhibiting key inflammatory pathways such as COX-2 and NF-kB. Furthermore, its antioxidant properties make it a promising candidate for combating oxidative stress-related diseases.

In addition to its pharmacological applications, 6-Bromo-3-methyl-4H-chromen-4-one has shown potential in the field of phototherapy. Recent studies have explored its ability to act as a photosensitizer in photodynamic therapy (PDT), a treatment modality for various cancers. The bromine substituent enhances the compound's absorption in the visible light spectrum, making it effective in generating reactive oxygen species (ROS) upon light activation. This property has been leveraged in developing PDT agents with improved efficacy and reduced side effects.

The structural versatility of 6-Bromo-3-methyl-4H-chromen-4-one also makes it an ideal scaffold for drug design. Chemists have utilized this compound as a starting material for synthesizing bioactive molecules with diverse functionalities. For example, researchers at the Max Planck Institute modified the methyl group to create analogs with enhanced bioavailability and selectivity for specific targets. These derivatives are currently under evaluation for their therapeutic potential in neurodegenerative diseases.

In conclusion, 6-Bromo-3-methyl-4H-chromen-4-one, CAS number 63687-74-1, stands as a testament to the intersection of synthetic innovation and biological relevance. Its unique properties, coupled with recent advancements in synthesis and application, position it as a key molecule in contemporary chemical research. As ongoing studies continue to uncover its full potential, this compound is poised to play a pivotal role in advancing therapeutic interventions across multiple disease areas.

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